3,6-Dimethyl-4-methoxycoumarin
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Overview
Description
3,6-Dimethyl-4-methoxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-4-methoxycoumarin typically involves the Pechmann condensation reaction. This reaction is carried out by reacting a phenol derivative with a β-keto ester in the presence of an acid catalyst. For this compound, the starting materials are 3,6-dimethylphenol and ethyl acetoacetate. The reaction is usually conducted under reflux conditions with a strong acid such as sulfuric acid or hydrochloric acid as the catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced reaction times. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethyl-4-methoxycoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products:
Oxidation: Quinones
Reduction: Dihydrocoumarins
Substitution: Various substituted coumarins depending on the reagents used.
Scientific Research Applications
3,6-Dimethyl-4-methoxycoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical assays due to its strong fluorescence properties.
Biology: It serves as a marker for studying enzyme activities and cellular processes.
Medicine: Research is ongoing to explore its potential as an anti-cancer and anti-inflammatory agent.
Industry: It is used in the synthesis of dyes, perfumes, and as an additive in food and cosmetics.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-4-methoxycoumarin involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as cytochrome P450, which plays a role in drug metabolism. Its fluorescence properties allow it to be used as a probe to study cellular processes and interactions. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- Umbelliferone (7-hydroxycoumarin)
- Aesculetin (6,7-dihydroxycoumarin)
- Herniarin (7-methoxycoumarin)
- Psoralen
- Imperatorin
Comparison: 3,6-Dimethyl-4-methoxycoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike umbelliferone and aesculetin, which have hydroxyl groups, this compound has methoxy and methyl groups that influence its reactivity and interactions. This makes it particularly useful in applications requiring specific fluorescence properties and enzyme inhibition .
Properties
IUPAC Name |
4-methoxy-3,6-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7-4-5-10-9(6-7)11(14-3)8(2)12(13)15-10/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBFYCNQPDAEKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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